Benzyl 4-oxocyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

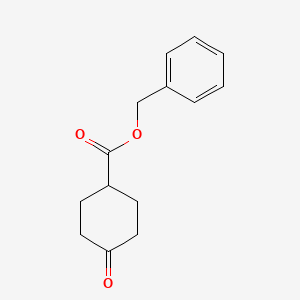

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDOCFYEPPIDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572346 | |

| Record name | Benzyl 4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62596-26-3 | |

| Record name | Benzyl 4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Cyclohexanone Derivatives in Advanced Synthetic Chemistry

Cyclohexanone (B45756) and its derivatives are foundational building blocks in the arsenal (B13267) of synthetic organic chemists. Their prevalence stems from the versatile reactivity of the six-membered ring and the ketone functionality. The cyclohexanone framework is a common feature in a vast array of biologically active molecules and natural products, underscoring its importance in medicinal chemistry.

The synthetic utility of cyclohexanone derivatives is multifaceted. The carbonyl group can readily undergo a wide range of transformations, including nucleophilic additions, alpha-functionalization, and condensation reactions. This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures. Furthermore, the cyclic nature of the cyclohexanone scaffold provides a rigid and predictable three-dimensional structure, which is crucial for designing molecules that can interact with specific biological targets.

Industrially, cyclohexanone itself is a high-volume chemical, primarily serving as a key intermediate in the production of nylon-6,6. However, in the context of fine chemical synthesis, substituted cyclohexanones are invaluable precursors for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Their ability to serve as chiral synthons, once resolved into their enantiomeric forms, further enhances their value in the asymmetric synthesis of complex molecules.

An Overview of Ester Functionalized Cyclic Ketones in Scholarly Research

The incorporation of an ester functional group onto a cyclic ketone scaffold, as seen in Benzyl (B1604629) 4-oxocyclohexanecarboxylate (B1232831), introduces another layer of synthetic versatility and potential for molecular recognition. Ester moieties are widely recognized for their role in modulating the physicochemical properties of a molecule, such as its solubility, stability, and ability to act as a hydrogen bond acceptor.

In medicinal chemistry, the ester group is often employed as a bioisostere for a carboxylic acid, or as a prodrug moiety to enhance drug delivery and pharmacokinetic properties. The conversion of a polar carboxylic acid to a more lipophilic ester can improve a drug's ability to cross cell membranes. Once inside the body, the ester can be hydrolyzed by endogenous enzymes to release the active carboxylic acid.

Scholarly research is replete with examples of ester-functionalized cyclic ketones being used as key intermediates in the synthesis of complex natural products and pharmaceuticals. These bifunctional molecules can undergo selective reactions at either the ketone or the ester, allowing for a stepwise and controlled elaboration of the molecular framework. The relative positioning of the ketone and ester groups within the ring also dictates the molecule's conformational preferences and reactivity, a feature that chemists can exploit to achieve specific synthetic outcomes.

Structural Context and Proposed Synthetic Utility of Benzyl 4 Oxocyclohexanecarboxylate Precursors

Strategies for the Construction of the 4-Oxocyclohexanecarboxylate Core

The formation of the 4-oxocyclohexanecarboxylate core is a critical step in the synthesis of the title compound. Various classical and modern organic reactions can be employed to construct this six-membered ring with the desired functionalities at positions 1 and 4.

Malonic Ester Synthesis and Acetoacetic Ester Synthesis Approaches

The malonic ester synthesis and the related acetoacetic ester synthesis are powerful tools for the formation of carbon-carbon bonds and the construction of cyclic systems. While traditionally used for the synthesis of substituted acetic acids and ketones, respectively, intramolecular variations of these reactions can be adapted to form the 4-oxocyclohexanecarboxylate ring.

A key intramolecular cyclization reaction that follows a similar principle is the Dieckmann condensation. This reaction involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester. For the synthesis of the 4-oxocyclohexanecarboxylate core, a suitable starting material would be a pimelic acid derivative, such as diethyl 3-oxopimelate. The intramolecular cyclization of this 1,6-dicarbonyl compound would lead to a six-membered ring, which upon hydrolysis and decarboxylation, can yield the desired 4-oxocyclohexanone structure. The ester group at the 1-position can be introduced prior to or after the cyclization.

The general mechanism involves the deprotonation of an α-carbon to one of the ester groups, followed by an intramolecular nucleophilic attack on the other ester carbonyl, leading to a cyclic β-keto ester.

Table 1: Key Features of Dieckmann Condensation for Ring Formation

| Feature | Description |

| Reaction Type | Intramolecular Claisen Condensation |

| Starting Material | Diesters (e.g., Pimelates for 6-membered rings) |

| Reagent | Base (e.g., Sodium ethoxide) |

| Product | Cyclic β-keto ester |

| Key Advantage | Efficient formation of 5- and 6-membered rings. ajgreenchem.com |

Tandem Michael Addition-Cyclization Reactions

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. The Robinson annulation, a classic example of a tandem Michael addition-intramolecular aldol (B89426) condensation, is a powerful method for the formation of six-membered rings, specifically substituted cyclohexenones. jk-sci.comlibretexts.orgjove.comlibretexts.orgfiveable.me

To construct the 4-oxocyclohexanecarboxylate core, a Michael donor, such as a β-keto ester, can be reacted with a suitable α,β-unsaturated ketone as the Michael acceptor. libretexts.orglibretexts.org The initial Michael addition forms a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular aldol condensation to form a cyclohexenone ring. Subsequent reduction of the double bond and, if necessary, modification of the substituent derived from the Michael donor would lead to the desired 4-oxocyclohexanecarboxylate structure. The choice of the β-keto ester is crucial to install the carboxylate group at the correct position.

Table 2: Robinson Annulation for Cyclohexenone Synthesis

| Component | Example | Role |

| Michael Donor | Ethyl acetoacetate | Provides the nucleophilic enolate |

| Michael Acceptor | Methyl vinyl ketone | The electrophile in the Michael addition |

| Base | Sodium ethoxide | Catalyst for both Michael and Aldol steps |

| Intermediate | 1,5-dicarbonyl compound | Undergoes intramolecular aldol condensation |

| Product | Substituted cyclohexenone | Precursor to the target core |

Functionalization and Derivatization of Cyclohexanones and Cyclohexanecarboxylic Acids

An alternative strategy involves starting with a pre-formed cyclohexane ring and introducing the required functional groups. This can be achieved through the functionalization of cyclohexanones or the derivatization of cyclohexanecarboxylic acids.

One viable route is the oxidation of a 4-substituted cyclohexanol (B46403) derivative. For instance, 4-hydroxycyclohexanecarboxylic acid can be oxidized to yield 4-oxocyclohexanecarboxylic acid. nih.gov Various oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions.

Another approach starts with a commercially available precursor like ethyl 4-oxocyclohexanecarboxylate and modifies it. For example, a new synthetic route to Tranexamic acid starts from ethyl 4-oxocyclohexanecarboxylate. researchgate.net This highlights the utility of this compound as a versatile starting material for further derivatization.

Esterification and Benzyl Group Introduction Methods

Once the 4-oxocyclohexanecarboxylate core, in the form of the carboxylic acid or a simple alkyl ester, is synthesized, the final step is the introduction of the benzyl group. This can be accomplished through direct benzylation of the carboxylic acid or by transesterification of an existing ester.

Direct Benzylation Protocols for Carboxylic Acids

The direct conversion of a carboxylic acid to a benzyl ester can be achieved through several methods. A classical approach involves the reaction of the carboxylic acid with benzyl bromide in the presence of a base. ucd.ie The base deprotonates the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile and displaces the bromide from benzyl bromide.

More modern and catalytic methods have also been developed. For instance, a palladium-catalyzed direct benzylation of carboxylic acids with toluene (B28343) has been reported. organic-chemistry.org This method utilizes toluene as both the solvent and the benzyl source, proceeding via a C-H activation mechanism under an oxygen atmosphere. organic-chemistry.org This approach is atom-economical and avoids the use of potentially toxic benzyl halides. organic-chemistry.org

Table 3: Comparison of Direct Benzylation Methods

| Method | Reagents | Advantages | Disadvantages |

| Classical | Benzyl bromide, Base (e.g., NaH) | Well-established, generally high yielding | Use of potentially lachrymatory benzyl bromide, stoichiometric base required |

| Palladium-catalyzed | Toluene, Pd(OAc)₂, Additives, O₂ | Atom-economical, avoids benzyl halides | Requires a catalyst, may have limited substrate scope |

Transesterification Methodologies for Benzyl Ester Formation

Transesterification is another widely used method for the formation of esters. ajgreenchem.com This process involves the reaction of an ester with an alcohol in the presence of a catalyst to exchange the alkoxy group of the ester. To synthesize this compound, a simple alkyl ester, such as ethyl 4-oxocyclohexanecarboxylate, can be reacted with benzyl alcohol. ajgreenchem.commasterorganicchemistry.com

This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com The equilibrium can be driven towards the product side by using a large excess of benzyl alcohol or by removing the lower-boiling alcohol (in this case, ethanol) from the reaction mixture. Various catalysts, including transition metal complexes, have been shown to be effective for the transesterification of β-keto esters. ajgreenchem.com

Table 4: Catalysts for Transesterification of β-Keto Esters

| Catalyst Type | Example | Conditions | Reference |

| Base | Sodium ethoxide | Basic conditions | masterorganicchemistry.com |

| Acid | Sulfuric acid | Acidic conditions | masterorganicchemistry.com |

| Transition Metal | Ferrous ammonium (B1175870) sulphate (FAS) | Solvent-free, microwave or conventional heating | ajgreenchem.com |

| Transition Metal | Ammonium nickel sulphate (ANS) | Solvent-free, microwave or conventional heating | ajgreenchem.com |

Chemoenzymatic and Asymmetric Synthetic Routes to Related Chiral Analogs

The synthesis of chiral molecules from prochiral starting materials is a cornerstone of modern pharmaceutical and materials science. Chemoenzymatic and asymmetric methods offer powerful tools for accessing enantiomerically pure compounds related to this compound.

Enzymatic Reduction of Oxocyclohexanecarboxylates for Enantioselective Production

The enzymatic reduction of ketones represents a highly efficient and environmentally benign strategy for producing chiral alcohols with high stereoselectivity. nih.govrsc.org This approach is particularly relevant for the conversion of prochiral 4-oxocyclohexanecarboxylates into their corresponding chiral hydroxycyclohexanecarboxylates. Oxidoreductases, such as alcohol dehydrogenases (ADHs), are frequently employed for this purpose. researchgate.net

The process involves the stereoselective transfer of a hydride from a cofactor, typically NADPH, to the carbonyl group of the substrate. The exquisite three-dimensional structure of the enzyme's active site dictates the facial selectivity of the hydride attack (either Re or Si face), leading to the preferential formation of one enantiomer. A variety of microorganisms and isolated enzymes have been identified as effective catalysts for the reduction of cyclic ketones. researchgate.net For instance, oxidoreductases from sources like Lactobacillus brevis (LBADH), Candida parapsilosis (CPCR), and Thermoanaerobium brockii (TBADH) are known to reduce a broad range of ketone substrates to enantiopure secondary alcohols. researchgate.net

The enantioselectivity of these reductions can often be tuned by modifying the substrate structure or by employing enzymes with complementary stereopreferences, thereby providing access to either the (R)- or (S)-alcohol. researchgate.net This methodology is crucial for generating chiral building blocks that are precursors to a wide array of complex molecules. entrechem.com

Table 1: Examples of Enzymatic Ketone Reduction

| Enzyme Source/Type | Substrate Type | Product Type | Typical Enantiomeric Excess (ee) |

| Lactobacillus brevis ADH (LBADH) | Substituted Acetylenic Ketones | (S)-Propargylic Alcohols | >99% |

| Candida parapsilosis CR (CPCR) | Substituted Acetylenic Ketones | (R)-Propargylic Alcohols | >99% |

| Horse Liver ADH (HLADH) | Cyclic Ketones | Chiral Cyclic Alcohols | Variable, Substrate Dependent |

| Thermoanaerobium brockii ADH (TBADH) | Aliphatic & Cyclic Ketones | Chiral Secondary Alcohols | High |

Note: This table presents generalized findings on the utility of these enzymes for ketone reduction as specific data on this compound was not available in the provided sources.

Stereoselective Transformations for Chiral Derivatives

Beyond enzymatic reduction, other stereoselective transformations are vital for creating chiral derivatives. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. nih.gov For prochiral ketones like this compound, derivatization prior to or following reduction can lead to a diverse set of chiral molecules.

One powerful strategy is the use of chiral phosphoric acid (CPA) catalysis. nih.gov CPAs can act as chiral Brønsted acids, activating substrates towards nucleophilic attack and creating a chiral environment that directs the stereochemical course of the reaction. For example, CPAs have been successfully used in the asymmetric synthesis of axially chiral allenes and styrenes by catalyzing the conjugate addition of nucleophiles to in situ-generated reactive intermediates. nih.gov While not directly applied to this compound in the reviewed literature, the principles are transferable to derivatives containing suitable functional groups, such as alkynes or indoles. These transformations highlight the potential for creating complex chiral architectures from simpler prochiral precursors. nih.gov

Organocatalytic and Metal-Catalyzed Synthetic Pathways

Organocatalysis and transition metal catalysis provide a broad and versatile platform for the synthesis and derivatization of cyclic compounds like this compound.

Application of Brønsted Acid Catalysis in Derivatization

Brønsted acid catalysis is a fundamental tool in organic synthesis for activating functional groups. In the context of derivatizing cyclohexanone structures, chiral Brønsted acids, such as N-triflylphosphoramide (NTP), can facilitate enantioselective transformations. escholarship.org For instance, the intramolecular hydroarylation of alkenes has been achieved using such catalysts, leading to the formation of benzylic quaternary stereocenters. escholarship.org

Another relevant application is the aza-Piancatelli rearrangement, which can be catalyzed by a chiral Brønsted acid to produce valuable 4-amino-2-cyclopentenone building blocks from furfuryl alcohols. beilstein-journals.org This type of reaction, involving the activation of an alcohol to form a carbocationic intermediate within a chiral environment, showcases how Brønsted acid catalysis can be employed to construct new ring systems and install stereocenters in a controlled manner. The ketone moiety in this compound could be transformed into a precursor suitable for such catalytic cyclizations.

Exploration of Transition Metal Catalysis in Related Reactions

Transition metal catalysis offers an extensive toolbox for forming carbon-carbon and carbon-heteroatom bonds, which is invaluable for the derivatization of the this compound scaffold. uniurb.it Palladium, copper, and other transition metals are frequently used to catalyze cross-coupling, cyclization, and addition reactions. organic-chemistry.orgresearchgate.net

For example, palladium-catalyzed reactions, such as the Heck reaction, can be used to form new C-C bonds. An intramolecular Heck cyclization has been elegantly used to construct enantiomerically pure carbocycles from chiral alcohol precursors. organic-chemistry.org Similarly, copper-catalyzed reactions are widely employed, including the coupling of alkynes and azides (CuAAC) or the synthesis of benzofuran (B130515) derivatives from arynes and aryl halides. researchgate.netmdpi.com

These catalytic systems could be applied to derivatives of this compound. The benzyl ester group or the cyclohexanone ring could be modified to include functional groups like aryl halides or alkynes, making them amenable to a wide range of transition metal-catalyzed transformations for creating complex molecular architectures. mdpi.combeilstein-journals.org

Table 2: Overview of Potentially Applicable Catalytic Reactions

| Catalysis Type | Metal/Catalyst | Reaction Type | Potential Application for Derivatization |

| Metal-Catalyzed | Palladium (Pd) | Heck Cyclization | Construction of fused ring systems. organic-chemistry.org |

| Metal-Catalyzed | Copper (Cu) | Click Chemistry (CuAAC) | Ligation to other molecules via a triazole link. mdpi.com |

| Metal-Catalyzed | Titanium (Ti) | Hydroamination | Introduction of amine functionalities. organic-chemistry.org |

| Organocatalytic | Chiral Phosphoric Acid (CPA) | Conjugate Addition | Asymmetric formation of C-C or C-N bonds. nih.gov |

| Organocatalytic | Brønsted Acid | Hydroarylation | Creation of quaternary stereocenters. escholarship.org |

Enolate Chemistry and Alpha-Alkylation Reactions

The presence of a ketone carbonyl group flanked by alpha-carbons (α-carbons) makes this compound a prime candidate for enolate-mediated reactions. The hydrogens on these α-carbons are acidic and can be removed by a suitable base to form a nucleophilic enolate intermediate. masterorganicchemistry.comyoutube.com

Generation and Reactivity of Enolate Intermediates

Enolates are negatively charged ions derived from carbonyl compounds, formed by the removal of an alpha-hydrogen. youtube.com For this compound, which is structurally analogous to a β-keto ester, the protons at the C3 and C5 positions of the cyclohexanone ring are acidic. libretexts.org The formation of the enolate is typically achieved using a strong, sterically hindered, non-nucleophilic base to prevent competitive addition to the carbonyl groups. youtube.comyoutube.com Lithium diisopropylamide (LDA) is a commonly used base for this purpose as it quantitatively converts the ketone into its enolate, minimizing side reactions. youtube.comyoutube.com

The reaction is an equilibrium process, but with a strong base like LDA, the equilibrium lies far to the right, ensuring complete formation of the enolate. youtube.com

Enolate Formation of this compound

The resulting enolate is stabilized by resonance, with the negative charge delocalized between the alpha-carbon and the oxygen atom of the carbonyl group. youtube.comyoutube.com While the major resonance contributor has the negative charge on the more electronegative oxygen atom, the minor contributor, with the charge on the carbon, illustrates the enolate's character as a carbon nucleophile. youtube.com This nucleophilicity is the basis for subsequent alkylation reactions. masterorganicchemistry.comyoutube.com

Table 1: Common Bases for Enolate Generation

| Base | pKa of Conjugate Acid | Typical Conditions | Characteristics |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | ~36 | -78 °C, THF | Strong, non-nucleophilic, sterically hindered; favors kinetic enolate formation. youtube.comyoutube.com |

| Sodium Hydride (NaH) | ~35 | Room Temp, THF/DMF | Strong, non-nucleophilic base. |

Nucleophilic Additions to the Carbonyl and Ester Moieties

The carbonyl groups of the ketone and the benzyl ester in this compound are both potential sites for nucleophilic attack.

Michael Addition Reactions with Activated Olefins

The enolate derived from this compound can participate in Michael additions (also known as conjugate or 1,4-additions). libretexts.org In this reaction, the enolate acts as the "Michael donor" and adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as the "Michael acceptor". libretexts.orgmasterorganicchemistry.comambeed.com This reaction is a powerful method for forming carbon-carbon bonds and results in the formation of a 1,5-dicarbonyl compound. youtube.comlibretexts.org

The reaction is typically carried out by first forming the enolate and then introducing the Michael acceptor. masterorganicchemistry.com

General Michael Addition Scheme

Table 3: Common Michael Acceptors

| Acceptor Type | Example |

|---|---|

| α,β-Unsaturated Ketone | 3-Buten-2-one |

| α,β-Unsaturated Ester | Ethyl acrylate |

Other Carbonyl Additions and Subsequent Transformations

The ketone carbonyl of this compound can undergo direct nucleophilic (1,2-) addition with strong, "hard" nucleophiles like Grignard reagents and organolithium compounds. masterorganicchemistry.comyoutube.com These reactions result in the formation of a tertiary alcohol. The ester group is generally less reactive towards these nucleophiles than the ketone, allowing for good chemoselectivity, especially at low temperatures.

Reduction of the ketone is also a common transformation. Reagents like sodium borohydride (B1222165) (NaBH₄) selectively reduce the ketone to a secondary alcohol without affecting the more stable benzyl ester. youtube.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester.

Table 4: Nucleophilic Additions to the Ketone Carbonyl

| Reagent | Reagent Type | Initial Product |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Grignard Reagent | Tertiary Alcohol |

| Phenyllithium (PhLi) | Organolithium Reagent | Tertiary Alcohol |

| Sodium Borohydride (NaBH₄) | Reducing Agent | Secondary Alcohol |

Subsequent transformations of the resulting alcohols, such as acid-catalyzed dehydration, can lead to the formation of alkenes, further increasing the molecular complexity.

Intramolecular Cyclizations and Annulation Reactions

The products formed from the reactions of this compound are often well-suited for subsequent intramolecular reactions to form new ring systems.

A particularly powerful application is the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation. libretexts.org The 1,5-dicarbonyl product formed from the Michael addition (Section 3.2.1) contains both an enolizable ketone (from the original this compound moiety) and a carbonyl group (from the Michael acceptor). Upon treatment with base, the enolate of the original ketone can attack the other carbonyl group in an intramolecular fashion. This aldol addition, followed by dehydration, creates a new six-membered ring, resulting in a fused bicyclic or spirocyclic system. libretexts.org

Robinson Annulation Sequence

This sequence is a classic and reliable method for the synthesis of complex polycyclic molecules, demonstrating the utility of this compound as a building block in organic synthesis.

Cyclization Pathways Leading to Polycyclic Structures

The structure of this compound provides a scaffold for the construction of polycyclic systems. Intramolecular reactions, such as aldol-type condensations, can be envisioned where the enolate of the ketone attacks the ester carbonyl, or vice-versa, leading to bicyclic products. The course of these cyclizations is often dictated by the reaction conditions, including the choice of base and solvent.

Furthermore, radical-polar crossover reactions offer a modern approach to forming cyclic structures. core.ac.ukresearchgate.net In such a process, a radical can be generated on the cyclohexyl ring, which then undergoes an intramolecular addition to the benzyl group. Subsequent single-electron transfer (SET) can generate a carbocation, which is then trapped by a nucleophile to complete the cyclization, affording complex polycyclic frameworks. thieme-connect.de The efficiency and selectivity of these reactions are often enhanced by the use of photoredox catalysts. chemrxiv.org

Retro-Claisen Reactions as Competing Pathways

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. youtube.comyoutube.com The reverse reaction, the retro-Claisen condensation, can be a significant competing pathway, particularly when the resulting products are thermodynamically more stable. youtube.com

In the context of this compound, a retro-Claisen reaction would involve the cleavage of the bond between the carbonyl carbon and the alpha-carbon of the cyclohexane ring. This process is facilitated by a nucleophile, such as a hydroxide (B78521) or alkoxide ion, attacking the ketone carbonyl. The resulting tetrahedral intermediate can then collapse, breaking the carbon-carbon bond and yielding two separate molecules. The presence of an acidic proton on the carbon between the two carbonyl groups in the product of a Claisen condensation is often crucial to drive the equilibrium forward; without it, the retro-reaction becomes more favorable. youtube.comyoutube.com The competition between the forward and reverse Claisen reactions is a critical consideration in synthetic design. youtube.com

Oxidative and Reductive Transformations

Asymmetric Reduction of the Ketone Functionality

The ketone group in this compound is a prochiral center, and its reduction can lead to the formation of a chiral alcohol. Asymmetric reduction, which selectively produces one enantiomer over the other, is a highly valuable transformation in organic synthesis. sigmaaldrich.comrsc.org This is often achieved using chiral catalysts or reagents.

Various methods have been developed for the asymmetric reduction of ketones, including the use of:

Chiral metal catalysts: Complexes of metals like ruthenium, rhodium, and iridium with chiral ligands are highly effective for catalytic asymmetric transfer hydrogenation or hydrogenation. youtube.com

Organocatalysts: Chiral organic molecules, such as those based on oxazaborolidines (as in the Corey-Bakshi-Shibata reduction), can catalyze the enantioselective reduction of ketones with borane (B79455) reagents. rsc.org

Enzymes: Ketoreductases are enzymes that can reduce ketones with high enantioselectivity, often using a cofactor like NADPH as the hydride source. youtube.com

The choice of catalyst and reaction conditions can significantly influence both the yield and the enantiomeric excess (ee) of the resulting chiral alcohol.

Table 1: Examples of Asymmetric Reduction of Ketones This table provides illustrative examples and does not represent specific data for this compound.

| Catalyst/Reagent | Ketone Substrate | Product | Enantiomeric Excess (ee) |

| RuCl2(p-cymene)2/chiral ligand | Acetophenone | 1-Phenylethanol | >95% |

| Oxazaborolidine/BH3 | Propiophenone | 1-Phenyl-1-propanol | >90% |

| Ketoreductase/NADPH | Ethyl 4-chloroacetoacetate | Ethyl (R)-4-chloro-3-hydroxybutanoate | >99% |

Oxidative Coupling Reactions and Radical-Polar Crossover

Oxidative coupling reactions enable the formation of a new bond between two C-H bonds or a C-H bond and a heteroatom-H bond, typically with the aid of a metal catalyst and an oxidant. rsc.orgnih.gov These reactions are atom-economical and offer a direct route to more complex molecules. In the case of this compound, oxidative coupling could potentially occur between the cyclohexane ring and another aromatic system, or even intramolecularly.

Radical-polar crossover reactions represent a powerful strategy in modern organic synthesis. core.ac.ukthieme-connect.de These reactions proceed through a sequence involving both radical and ionic intermediates. thieme-connect.de A typical pathway involves the generation of a radical, which then reacts to form a new radical intermediate. This intermediate can then undergo a single-electron transfer (SET) to form either a cation or an anion, which then reacts in a polar fashion to afford the final product. core.ac.uk This strategy allows for the construction of complex molecular architectures that may be difficult to access through traditional methods. researchgate.net The use of photoredox catalysis has greatly expanded the scope and utility of radical-polar crossover reactions. chemrxiv.orgchemrxiv.org

Rearrangement Reactions and Unexpected Reaction Pathways

Investigation of Unanticipated Product Formation

The study of unexpected reaction pathways and the characterization of unanticipated products are crucial for a deeper understanding of chemical reactivity. msu.edu In reactions involving this compound, various rearrangements can occur under specific conditions.

For instance, under basic conditions, a Favorskii-type rearrangement could potentially occur if a suitable leaving group is present on the carbon alpha to the ketone. This rearrangement proceeds through a cyclopropanone (B1606653) intermediate and would lead to a ring-contracted product. msu.edu Another possibility is a benzilic acid-type rearrangement, which involves the 1,2-migration of a group in a 1,2-dicarbonyl compound to form an α-hydroxy carboxylic acid. wikipedia.orglibretexts.org While this compound is not a 1,2-diketone, related structures or reaction intermediates might undergo such transformations. The investigation of these unexpected pathways often leads to the discovery of new and synthetically useful reactions. byjus.com

Mechanistic Elucidation of Side Reactions and Alternative Pathways

The reactivity of this compound is dictated by the interplay of its two primary functional groups: the ketone on the cyclohexyl ring and the benzyl ester. This duality gives rise to several potential side reactions and alternative pathways under various reaction conditions.

Intramolecular Condensation: The Dieckmann Condensation

One of the most significant side reactions, particularly under basic conditions, is the intramolecular Dieckmann condensation. This reaction is essentially an intramolecular Claisen condensation of a diester to form a β-keto ester. numberanalytics.comwikipedia.orgjk-sci.comlibretexts.org While this compound is not a diester, its enolate can potentially react with another molecule in an intermolecular fashion. However, in the context of its synthesis from a precursor like a pimelate diester, the Dieckmann condensation is a primary pathway for forming the six-membered ring and can also be a source of byproducts if not properly controlled. wikipedia.orgchempedia.info

The mechanism proceeds via the formation of an enolate ion at the α-position to one of the ester groups. This is followed by an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide ion yields the cyclic β-keto ester. numberanalytics.comjk-sci.com The stability of five- and six-membered rings makes the formation of these structures particularly favorable. wikipedia.orglibretexts.org

Mechanism of the Dieckmann Condensation:

Enolate Formation: A base abstracts an acidic α-proton from the carbon adjacent to one of the ester carbonyls, forming an enolate.

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.

Cyclization and Elimination: A cyclic intermediate is formed, which then eliminates the alkoxy group to yield a cyclic β-keto ester.

Deprotonation and Protonation: The resulting β-keto ester is acidic and is deprotonated by the base. A final acidic workup is required to protonate the enolate and yield the neutral product.

Control of reaction conditions, such as the choice of base and temperature, is critical to minimize the formation of undesired products from this pathway.

Oxidative Rearrangement: The Baeyer-Villiger Oxidation

When this compound or its ketone precursors are subjected to oxidizing agents, such as peroxy acids, an alternative reaction pathway known as the Baeyer-Villiger oxidation can occur. This reaction converts a ketone into an ester or a cyclic ketone into a lactone. ucl.ac.uk In the case of a substituted cyclohexanone, this would result in a seven-membered lactone ring, representing a significant structural deviation from the intended product.

The mechanism involves the initial attack of the peroxy acid on the ketone's carbonyl carbon, forming a Criegee intermediate. This is followed by the migration of one of the α-carbons to the adjacent oxygen atom, with the concurrent departure of a carboxylate anion. The migratory aptitude of the α-carbons plays a crucial role in determining the regioselectivity of the reaction.

Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Aptitude |

| Tertiary alkyl | Highest |

| Secondary alkyl, Benzyl | High |

| Aryl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

This table illustrates the general trend in the ease of migration of different groups in the Baeyer-Villiger oxidation.

The formation of lactones via this pathway can be a significant side reaction if oxidizing impurities are present or if the reaction conditions inadvertently favor oxidation. For instance, studies on the Baeyer-Villiger oxidation of various substituted cyclohexanones have demonstrated the feasibility of this transformation and the formation of the corresponding chiral lactones. ucl.ac.uk

Intermolecular vs. Intramolecular Reactions

The balance between intermolecular and intramolecular reactions is a critical factor influencing the product distribution in reactions involving this compound. While intramolecular reactions, like the Dieckmann condensation, are favored due to the proximity of the reacting groups within the same molecule, intermolecular reactions can also occur, especially at higher concentrations. quora.comwikipedia.orgyoutube.com

For example, intermolecular aldol-type reactions between the enolate of one molecule and the ketone of another can lead to the formation of dimers and oligomers. Similarly, intermolecular Claisen condensations can compete with the intramolecular Dieckmann cyclization in the synthesis of the core ring structure. The choice of reaction conditions, particularly concentration and temperature, can be manipulated to favor the desired intramolecular pathway over competing intermolecular side reactions. youtube.com

Side Reactions in Benzyl Ester Synthesis

The synthesis of the benzyl ester moiety itself can be a source of byproducts. The Fischer esterification, a common method for producing esters from a carboxylic acid and an alcohol under acidic conditions, can be accompanied by side reactions. researchgate.net For instance, the strong acid catalyst can promote the elimination of water from the benzyl alcohol to form dibenzyl ether. Furthermore, if the reaction is carried out at high temperatures, ether formation and other decomposition pathways can become more prevalent.

Alternative methods for benzyl ester synthesis, such as those utilizing benzyl halides or other activating agents, also have their own sets of potential side reactions, including over-alkylation or reactions with other nucleophilic sites in the molecule. researchgate.netbeilstein-journals.orgnih.gov

Table 2: Potential Side Products in this compound Synthesis and Reactions

| Precursor/Reactant | Reaction Type | Potential Side Product(s) |

| Acyclic diester (e.g., dibenzyl pimelate) | Dieckmann Condensation | Isomeric cyclic β-keto esters, products of intermolecular condensation |

| This compound (with oxidizing agent) | Baeyer-Villiger Oxidation | Substituted caprolactone |

| This compound (under basic conditions) | Intermolecular Aldol Reaction | Dimeric and oligomeric aldol adducts |

| 4-Oxocyclohexanecarboxylic acid and Benzyl alcohol | Fischer Esterification | Dibenzyl ether |

This table summarizes some of the key potential side products that can arise during the synthesis and subsequent reactions of this compound and its precursors.

Theoretical and Computational Investigations of Benzyl 4 Oxocyclohexanecarboxylate Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reaction pathways of organic molecules like benzyl (B1604629) 4-oxocyclohexanecarboxylate (B1232831).

Density Functional Theory (DFT) Studies of Reaction Mechanisms

While specific DFT studies on the reaction mechanisms of benzyl 4-oxocyclohexanecarboxylate are not extensively documented in publicly available literature, the methodologies applied to similar structures provide a robust framework for understanding its reactivity. For instance, in studies of related benzyl cyclohexane (B81311) carboxylate derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a basis set like 6-31g for geometry optimization of the molecule's structure. ijcce.ac.ir Such calculations help in predicting the most stable three-dimensional arrangement of the atoms and understanding the electronic distribution across the molecule.

These computational studies often involve comparing theoretically calculated parameters, such as bond lengths and angles, with experimental data obtained from techniques like X-ray diffraction (XRD). ijcce.ac.ir It has been noted in related compounds that there can be slight deviations between the gaseous-phase theoretical calculations and the solid-phase experimental results, which are attributed to intermolecular interactions in the crystal lattice. ijcce.ac.ir

Computational Analysis of Transition States and Intermediates

The elucidation of reaction mechanisms at a molecular level involves the characterization of transient species such as transition states and intermediates. Computational chemistry allows for the modeling of these high-energy structures that are often difficult to observe experimentally. In the study of reaction mechanisms, computational methods can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. researchgate.net

For a reaction involving this compound, this would involve identifying the transition state for key steps, for example, the nucleophilic attack at the carbonyl carbon of the ketone or the ester. The geometry of the transition state is located, and its energy is calculated, which is crucial for determining the activation energy and, consequently, the reaction rate. researchgate.net The presence of a single imaginary frequency in the vibrational analysis of a computed structure confirms it as a true transition state. The reaction pathway is then followed to identify any intermediates, which are local minima on the potential energy surface.

Conformational Analysis and Molecular Dynamics Simulations

The non-planar nature of the cyclohexane ring and the rotational freedom of the benzyl carboxylate substituent give rise to a complex conformational landscape for this compound.

Ring Conformations (e.g., Twist-Boat) and Substituent Orientations

The cyclohexane ring can adopt several conformations, with the chair form being the most stable due to minimal angle and torsional strain. libretexts.orgpressbooks.pub However, the presence of substituents can influence the relative stability of different conformations. For a 1,4-disubstituted cyclohexane like this compound, the substituents can be in either axial or equatorial positions in the chair conformation.

In certain cases, particularly with bulky substituents, other conformations like the boat or twist-boat may become relevant. libretexts.org The boat conformation is generally less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. pressbooks.pub A more stable, flexible conformation is the twist-boat, which alleviates some of these unfavorable interactions. libretexts.orgcutm.ac.in The energy of the twist-boat conformation is intermediate between the high-energy boat and the low-energy chair form. libretexts.org For cis-1,4-disubstituted cyclohexanes with bulky groups, the twist-boat conformation can even become the most stable arrangement to avoid unfavorable axial interactions. The orientation of the large benzyl carboxylate group (equatorial vs. axial) will be a critical factor in determining the preferred conformation of the ring.

| Conformation | Relative Energy (kJ/mol) | Key Features |

| Chair | 0 | Most stable, staggered bonds, no angle strain. libretexts.orgpressbooks.pub |

| Twist-Boat | ~23 | More stable than boat, reduced flagpole interactions. libretexts.org |

| Boat | ~30 | Unfavorable flagpole interactions and torsional strain. pressbooks.pub |

| Half-Chair | ~46 | High energy, transition state between chair and twist-boat. cutm.ac.in |

Note: Relative energies are for unsubstituted cyclohexane and serve as a general reference.

Electrophilicity and Nucleophilicity Quantification

The reactivity of this compound can be quantified in terms of its electrophilic and nucleophilic character. The molecule possesses both electrophilic sites (the carbonyl carbons of the ketone and ester) and nucleophilic sites (the carbonyl oxygens and the oxygen of the ester linkage).

The electrophilicity index (ω) is a measure of the energy stabilization of a molecule when it accepts an additional electronic charge from the environment. researchgate.net It is a useful parameter for quantifying the electrophilic character of a compound. This index can be calculated using the electronic chemical potential (μ) and the chemical hardness (η). ijcce.ac.ir In a study of a related benzyl cyclohexanecarboxylate (B1212342) derivative, these parameters were calculated using DFT. ijcce.ac.ir

The following table presents data calculated for a similar molecule, benzyl 4-(((4-bromophenyl) sulfonamido)methyl)cyclohexane-1-carboxylate, which can serve as an illustrative example of the types of parameters determined through DFT. ijcce.ac.ir

| Parameter | Value |

| Chemical Potential (µ) | -0.1284 |

| Chemical Hardness (ŋ) | -0.2091 |

| Electrophilicity Index (ω) | 0.1284 |

| Ionization Potential (IP) | 0.33755 |

| Electronegativity (X) | 0.1284 |

| Electron Affinity (EA) | -0.08075 |

| HOMO (Hartree) | -0.3375 |

| LUMO (Hartree) | 0.0807 |

Data from a study on a related sulfonamide derivative of benzyl cyclohexanecarboxylate. ijcce.ac.ir

The nucleophilicity of a species refers to its ability to donate a pair of electrons to form a new covalent bond. nih.gov While the oxygen atoms in this compound have lone pairs and can act as nucleophiles, the electrophilic character of the carbonyl groups is generally more pronounced in its reactivity. The quantification of nucleophilicity can be more complex and is often assessed relative to a standard set of electrophiles.

Determination of Electrophilicity Parameters (e.g., Mayr's Scale)

The electrophilicity of a compound is a critical factor in predicting its reactivity towards nucleophiles. Mayr's electrophilicity scale is a powerful tool for quantifying this property, based on the rate constants of reactions with a set of standard nucleophiles. The fundamental equation governing this scale is:

log k = s(N + E)

where k is the rate constant, s is a nucleophile-specific sensitivity parameter, N is the nucleophilicity parameter, and E is the electrophilicity parameter of the electrophile. princeton.edulmu.de An electrophile/nucleophile pair is generally expected to react at room temperature if the sum of E + N is greater than -5. princeton.edu

The electrophilicity of Michael acceptors is significantly influenced by substitution. For example, placing a methyl group on the beta-carbon of cyclohexenone, where the nucleophile attacks, dramatically decreases its reactivity. youtube.com Conversely, activating groups enhance electrophilicity. While a precise E value for this compound remains to be determined, it is anticipated to be significantly higher than that of cyclohexanone (B45756), rendering it more susceptible to nucleophilic attack at the carbonyl carbon.

Table 1: Mayr's Electrophilicity Parameters for Selected Carbonyl Compounds

| Compound | Electrophilicity Parameter (E) |

| Cyclohexanone | -22 youtube.com |

| Methyl vinyl ketone | -16.8 youtube.com |

This table provides a reference for the electrophilicity of related ketones. The value for this compound is expected to be influenced by the benzyl ester group.

Correlation with Molecular Orbital Energies (LUMO) and Reactivity Indices

The reactivity of a molecule is intrinsically linked to its electronic structure. Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactions. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's electrophilicity. A lower LUMO energy signifies a greater ability to accept electrons, and thus, higher reactivity towards nucleophiles. wuxibiology.com

For this compound, the LUMO is expected to be localized primarily on the carbonyl group and the ester functionality. Computational studies on similar molecules, like imidazole (B134444) derivatives, have shown a direct correlation between LUMO energy and reactivity. biointerfaceresearch.com For instance, compounds with lower LUMO energies were found to be better electron acceptors. biointerfaceresearch.com

Beyond LUMO energy, other reactivity indices derived from conceptual Density Functional Theory (DFT) can provide a more nuanced picture of reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud. It is calculated as (EHOMO - ELUMO)/2.

Electrophilicity Index (ω): This index, defined by Parr, quantifies the global electrophilic nature of a molecule. It is calculated as μ2/2η, where μ is the electronic chemical potential (approximately -(EHOMO + ELUMO)/2).

Studies on various organic molecules have demonstrated that these calculated parameters correlate well with experimentally observed reactivity. biointerfaceresearch.comresearchgate.net For example, in a series of imine intermediates for the Pictet-Spengler reaction, the reactivity could be gauged by the energy difference between the LUMO and the Highest Occupied Molecular Orbital (HOMO). wuxibiology.com

While specific DFT calculations for this compound are not reported in the searched literature, it is anticipated that its LUMO energy would be lower than that of cyclohexanone, and its electrophilicity index would be correspondingly higher, reflecting its enhanced reactivity due to the ester group.

Table 2: Conceptual DFT Reactivity Indices (Illustrative for a Generic Ketoester)

| Parameter | Formula | Significance |

| LUMO Energy | - | Indicator of electrophilicity |

| Chemical Hardness (η) | (EHOMO - ELUMO)/2 | Resistance to electron cloud deformation |

| Electrophilicity Index (ω) | μ2/2η | Global electrophilic nature |

This table illustrates the key reactivity indices that can be calculated using DFT to predict the reactivity of this compound.

Solvation Effects in Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. For a polar molecule like this compound, understanding solvation effects is crucial for predicting its chemical behavior in solution.

Continuum Solvation Models in Mechanistic Predictions

Continuum solvation models are a class of computational methods that approximate the solvent as a continuous medium with a given dielectric constant. These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used to calculate the free energy of solvation and to explore reaction pathways in solution. umsl.edu

These models can be combined with quantum mechanical calculations (QM/MM) to provide a more accurate description of the system, where the solute is treated with a high level of theory and the solvent is represented by the continuum. This approach has been successfully applied to study a variety of chemical and biological systems, including the binding of inhibitors to enzymes and host-guest complexation. umsl.edu

For reactions involving this compound, continuum solvation models could be employed to:

Predict the relative stability of reactants, transition states, and products in different solvents.

Elucidate the reaction mechanism by mapping the potential energy surface in the presence of a solvent.

Understand the role of specific solvent-solute interactions, such as hydrogen bonding, in influencing the reaction outcome.

For example, studies on the binding of N2-substituted O6-cyclohexylmethoxyguanine inhibitors to CDK2 have utilized a combination of the Poisson-Boltzmann surface area (PBSA) approach with quantum mechanics to understand binding affinities. umsl.edu

Influence of Solvent on Reaction Kinetics and Thermodynamics

The choice of solvent can significantly alter the kinetics and thermodynamics of a reaction. For reactions involving charged or highly polar transition states, polar solvents tend to accelerate the reaction rate by stabilizing the transition state more than the reactants.

In the context of this compound, which contains a polar ketone and ester group, the solvent can influence reactions such as:

Nucleophilic addition to the carbonyl group: Polar protic solvents can stabilize the developing negative charge on the oxygen atom in the transition state.

Enolate formation: The rate of enolate formation is highly dependent on the solvent's ability to solvate both the base and the resulting enolate.

Studies on the acid-catalyzed reactions of biomass-derived oxygenates have shown that the reaction rates are strongly dependent on the solvent composition. osti.gov For instance, in mixed-solvent environments of water and polar aprotic cosolvents, the reactivity of hydroxyl-containing compounds increases as the water content decreases. osti.gov Similarly, the esterification of carboxylic acids with alcohols, a reaction relevant to the stability of this compound under certain conditions, is known to be influenced by the solvent. chromatographyonline.com The formation of esters in mobile phases containing acids and alcohols can affect chromatographic separations, highlighting the practical implications of solvent effects. chromatographyonline.com

Applications and Advanced Transformations in Materials and Complex Molecule Synthesis

Benzyl (B1604629) 4-Oxocyclohexanecarboxylate (B1232831) as a Versatile Building Block

Benzyl 4-oxocyclohexanecarboxylate is a significant bifunctional molecule, featuring a ketone and a benzyl ester attached to a cyclohexane (B81311) ring. This unique combination of reactive sites makes it a highly versatile building block in organic synthesis, enabling access to a wide array of more complex molecular architectures. Its utility spans from the creation of biologically active compounds to the construction of specialized functional materials.

The cyclohexanone (B45756) skeleton is a fundamental structural motif present in numerous natural products and pharmaceutical drugs. beilstein-journals.orgnih.gov For instance, Garsubellin A, which contains a cyclohexanone core, is a potent inducer of choline (B1196258) acetyltransferase and is explored for its potential in treating Alzheimer's disease, while other derivatives like RL91 and BHMPC show activity in selective cell growth inhibition. beilstein-journals.orgnih.gov Consequently, this compound, possessing this core structure, serves as an invaluable precursor for the synthesis of various bioactive scaffolds.

The presence of the ketone and ester functionalities allows for sequential or orthogonal chemical modifications, leading to highly substituted cyclohexane derivatives. Research has demonstrated the synthesis of advanced sulfonamides, a class of compounds known for their wide-ranging biological activities, from precursors containing the cyclohexanecarboxylate (B1212342) framework. ijcce.ac.irijcce.ac.ir Sulfonamides are known to inhibit the production of folic acid in bacteria, which is essential for the synthesis of their RNA and DNA, leading to their antibacterial effects. ijcce.ac.ir Furthermore, the benzyl and oxo-carboxamide motifs are found in other classes of bioactive molecules, including N-benzylisatins with cytotoxic properties and thieno[2,3-d]pyrimidines that exhibit antimicrobial activity, highlighting the broad potential of this structural template in medicinal chemistry. researchgate.netnih.gov

| Bioactive Scaffold Class | Related Precursor/Building Block | Potential Therapeutic Area | Source |

|---|---|---|---|

| Garsubellin A Analogues | Cyclohexanone Derivatives | Alzheimer's Disease | beilstein-journals.orgnih.gov |

| Sulfonamides | Cyclohexanecarboxylate Derivatives | Antibacterial | ijcce.ac.irijcce.ac.ir |

| N-Benzylisatins | Benzylamine, Isatin | Anticancer (Cytotoxic) | nih.gov |

| Thieno[2,3-d]pyrimidines | N-(benzyl)-carboxamides | Antimicrobial | researchgate.net |

Beyond its applications in life sciences, the structural characteristics of this compound make it a valuable intermediate in materials science. The rigid cyclohexane core combined with the aromatic benzyl group provides a foundation for creating molecules with specific physicochemical properties, such as those required for liquid crystals.

For example, research into calamitic (rod-shaped) liquid crystals has utilized closely related building blocks. In one study, the liquid crystal 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) was synthesized and characterized. nih.govresearchgate.net This synthesis involved the esterification of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid with 4-benzyloxyphenol. nih.gov The use of a benzyloxy-substituted phenol (B47542) underscores the importance of the benzyl group in designing molecules that exhibit mesomorphic (liquid crystalline) phases. Such compounds are of great interest for applications in displays and other electro-optical devices. nih.govresearchgate.net The synthesis of these materials often involves multi-step processes where intermediates like this compound could be adapted to introduce specific functionalities and control molecular geometry.

| Functional Material | Key Structural Components | Synthesis Method | Source |

|---|---|---|---|

| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) | Phenyl benzoate (B1203000) core, terminal n-dodecyloxy chain, terminal benzyloxy group | Esterification using DCC and DMAP | nih.gov |

| Hydrogen-Bonded Liquid Crystals | 4-Alkylbenzoic acids, 4-(Octyloxy)benzoic acid | Mechanochemistry (Ball-milling) | researchgate.net |

Stereoselective Synthesis of Advanced Intermediates

The cyclohexane ring of this compound is prochiral, meaning the introduction of a new substituent can lead to the formation of stereoisomers. Controlling the stereochemistry of these transformations is crucial for synthesizing advanced intermediates, particularly for pharmaceutical applications where a single enantiomer or diastereomer is often responsible for the desired biological activity.

The ketone functionality of the oxocyclohexanecarboxylate ring is a prime target for enantioselective reactions, most notably reductions to form chiral secondary alcohols. A powerful strategy for this transformation is asymmetric transfer hydrogenation (ATH), which has been successfully applied to related cyclohexenone systems. For example, the enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives was achieved with high efficiency using bifunctional ruthenium catalysts. mdpi.com

Another widely recognized and reliable method is the Corey-Bakshi-Shibata (CBS) reduction. youtube.com This protocol employs a chiral oxazaborolidine catalyst, derived from the natural amino acid proline, to deliver a hydride from a borane (B79455) source to one face of the prochiral ketone with high selectivity. This reaction is valued for its predictability and the high enantiomeric excess (ee) of the resulting alcohol product, provided there is a significant steric difference between the two groups flanking the carbonyl. youtube.com Furthermore, organocatalysis, such as the use of proline to catalyze Mannich reactions on the cyclohexanone ring, and enzymatic strategies offer alternative and powerful routes for achieving high enantioselectivity. acs.orgrsc.org

| Method | Catalyst/Reagent | Transformation | Key Feature | Source |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | (R,R)-Noyori-type Ru-catalyst | Ketone to Chiral Alcohol | High efficiency for cyclohexenone systems | mdpi.com |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Ketone to Chiral Alcohol | Reliable, high enantioselectivity | youtube.com |

| Asymmetric Mannich Reaction | (S)-Proline | α-Aminomethylation of Ketone | Organocatalytic C-C bond formation | acs.org |

| Biocatalytic Resolution | Hydrolases, Oxidoreductases | Various (e.g., ester hydrolysis, reduction) | High selectivity under mild conditions | rsc.org |

When this compound is used in multi-step syntheses, controlling the relative stereochemistry between multiple chiral centers (diastereoselectivity) becomes paramount. The conformational rigidity of the cyclohexane ring plays a key role in directing the approach of incoming reagents. The ring typically adopts a chair or a half-chair conformation, and nucleophilic attack on the ketone or adjacent positions can occur via an axial or equatorial trajectory, leading to different diastereomeric products. acs.orgyoutube.com

A compelling example of diastereoselective control is the synthesis of highly functionalized cyclohexanones through a cascade double Michael addition of curcumins to arylidenemalonates. beilstein-journals.orgnih.gov This reaction, conducted under phase-transfer catalysis, proceeds with excellent diastereoselectivity, yielding complex products with multiple stereocenters in a single operation. beilstein-journals.orgnih.gov The observed stereochemistry is rationalized by the preferred conformations of the reaction intermediates. nih.gov Similarly, diastereoselectivity in the synthesis of tetrahydroisoquinoline derivatives has been achieved by employing chiral auxiliaries, such as those derived from (R)-phenylglycinol, which direct the formation of one diastereomer over another in a Petasis reaction. nih.gov These examples showcase how strategic reaction design can effectively control the three-dimensional structure of complex molecules derived from cyclohexanone-based starting materials.

| Reaction Type | Key Reagents/Conditions | Stereochemical Outcome | Controlling Factor | Source |

|---|---|---|---|---|

| Cascade Double Michael Addition | Curcumin, Arylidenemalonate, KOH, TBAB | Excellent diastereoselectivity (>99:1 dr) | Thermodynamic control via intermediate conformation | beilstein-journals.orgnih.gov |

| Petasis/Pomeranz–Fritsch–Bobbitt | Chiral aminoacetal, Boronic acid, Glyoxylic acid | High diastereoselectivity | Chiral auxiliary directing the reaction pathway | nih.gov |

| Alkylation of Enamines | 4-tert-butylcyclohexanone enamine, Propyl iodide | 90% trans product | Steric hindrance favoring attack on the less hindered face | youtube.com |

Development of Novel Synthetic Methodologies

The pursuit of more efficient, selective, and sustainable chemical transformations continually drives the development of novel synthetic methodologies. This compound and related structures are often employed as testbeds or key components in the development of such new reactions.

For instance, the previously mentioned cascade inter–intramolecular double Michael strategy represents a novel and efficient methodology for the one-pot synthesis of highly functionalized cyclohexanones. beilstein-journals.orgnih.gov By using a phase-transfer catalyst in a biphasic system, the reaction proceeds smoothly at room temperature to deliver complex products with complete diastereoselectivity in many cases, showcasing an advancement over traditional multi-step approaches. beilstein-journals.orgnih.gov

Regioselective Functionalization of the Cyclohexane Ring

Regioselective functionalization refers to the ability to control where a chemical reaction occurs on a molecule with multiple potential reaction sites. For this compound, the primary sites for functionalization on the cyclohexane ring are the α-carbons (the carbon atoms adjacent to the carbonyl group). Directing reactions to a specific position is a significant challenge in synthetic chemistry.

Researchers have developed methods using sterically hindered metal-amide bases, such as magnesium or zinc-derived TMP (2,2,6,6-tetramethylpiperidyl) bases, to achieve high regioselectivity on various aromatic and heterocyclic rings. nih.gov These principles can be extended to cyclic ketones. By carefully choosing the base and reaction conditions, it is possible to selectively deprotonate one of the α-carbons, forming an enolate that can then react with an electrophile. This approach allows for the controlled introduction of alkyl, allyl, or aryl groups. For instance, the α-position of a 2-oxocyclohexanecarboxylate can be selectively allylated using a palladium catalyst. researchgate.net Furthermore, hypervalent iodine reagents can be used to achieve α-arylation of β-ketoesters. uab.cat The ability to functionalize the ring regioselectively is crucial for building complex molecular frameworks from this relatively simple starting material.

Table 1: Examples of Regioselective Reactions on Keto-Ester Scaffolds

| Reaction Type | Reagents/Catalyst | Position of Functionalization | Reference |

|---|---|---|---|

| α-Alkylation | Phase-Transfer Catalyst, Alkali Metal Hydroxide (B78521) | α-carbon | researchgate.net |

| α-Allylation | Allyl Acetate, Palladium Catalyst | α-carbon | researchgate.net |

| α-Arylation | Phenyliodine Bis(trifluoroacetate) (PIFA) | α-carbon | uab.cat |

Catalyst Design for Specific Transformations

Catalysts are essential for controlling the reactivity and selectivity of transformations involving this compound. The design and selection of a catalyst are dictated by the desired outcome, whether it is the reduction of the ketone, cleavage of the ester, or modification of the ring.

Palladium-based catalysts are particularly versatile. For instance, palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions. researchgate.net It can be employed for the catalytic transfer hydrogenation to selectively reduce the keto group to a hydroxyl group or, under different conditions, to cleave the benzyl group via hydrogenolysis, yielding the corresponding carboxylic acid. researchgate.netresearchgate.net Homogeneous palladium catalysts are used to introduce new carbon-carbon bonds, such as in allylation reactions at the α-position. researchgate.net

Beyond palladium, other catalytic systems are also relevant. Copper catalysts, in conjunction with various bases, can be used in cyclization reactions involving keto-ester functionalities. thieme-connect.com Furthermore, chiral Brønsted acids have been developed as organocatalysts for asymmetric transformations, which could be applied to achieve enantioselective functionalization of the prochiral ketone. mpg.de The design of these catalysts often involves creating a specific chiral environment around the active site to influence the stereochemical outcome of the reaction. Computational tools, such as Density Functional Theory (DFT), can be employed to investigate reaction pathways and understand the basis of regioselectivity and catalyst activity, aiding in the rational design of new catalysts. nih.gov

Table 2: Catalysts for Transformations of this compound and Related Compounds

| Catalyst | Transformation | Purpose | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogenation / Hydrogenolysis | Reduction of ketone or cleavage of benzyl ester | researchgate.netresearchgate.net |

| Homogeneous Palladium Complex | Allylic Alkylation | C-C bond formation at the α-carbon | researchgate.net |

| Copper Salts (e.g., CuCl) | Cyclization | Formation of heterocyclic structures | thieme-connect.commdpi.com |

Future Directions in the Research of Oxocyclohexanecarboxylates

The ongoing evolution of synthetic chemistry continues to open new possibilities for compounds like this compound. Future research is expected to focus on expanding its synthetic utility and aligning its use with the principles of green and sustainable chemistry.

Exploration of New Reaction Domains

Future research will likely explore novel reaction pathways for oxocyclohexanecarboxylates. These compounds are valuable building blocks for preparing a wide range of other molecules, including quinazolinones, amidobenzoates, and various heterocyclic systems. mdpi.com A promising future direction is the use of these scaffolds in the synthesis of functional materials, such as polymers or optoelectronic devices, where the rigid cyclohexane core can impart desirable physical properties. mdpi.com

A particularly innovative area is the application of electrocatalysis. researchgate.net By using renewable electricity to drive chemical reactions, electrocatalysis offers a novel way to activate molecules and can lead to unique reactivity and selectivity not achievable through traditional thermal methods. Exploring the electrochemical reduction or oxidation of this compound could unlock new synthetic pathways for functionalization, potentially enabling transformations that are difficult to achieve with conventional reagents.

Integration with Sustainable Chemical Processes

A major trend in the chemical industry is the transition towards greater sustainability. cefic.org This involves developing eco-friendly synthetic routes and integrating processes to minimize waste and energy consumption. researchgate.netijcce.ac.ir Future research on oxocyclohexanecarboxylates will increasingly focus on this aspect.

This includes the development of syntheses that utilize renewable feedstocks, employ green solvents, and are catalyzed by non-toxic, earth-abundant metals. The concept of the "eco-industrial park," where the byproducts of one process become the raw materials for another, represents a model for how the synthesis and derivatization of this compound could be integrated into a larger, more sustainable industrial ecosystem. researchgate.net Furthermore, leveraging technologies like electrocatalysis, which can be powered by renewable energy sources like solar or wind, aligns directly with the goals of green chemistry by reducing reliance on fossil fuels for energy-intensive chemical transformations. researchgate.net

Q & A

Q. How is benzyl 4-oxocyclohexanecarboxylate synthesized, and what analytical methods confirm its purity and structure?

Methodological Answer: this compound is synthesized via Knoevenagel condensation or acid-catalyzed aldol reactions using 4-oxocyclohexanecarboxylic acid derivatives and benzyl alcohol. For example, analogous syntheses of ethyl 4-oxocyclohexanecarboxylate involve reacting cyclohexanone precursors with aldehydes under acidic conditions (e.g., H₂SO₄) to form conjugated systems . Post-synthesis purification is achieved via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients). Structural confirmation employs:

- ¹H/¹³C NMR : Cyclohexanone ring protons appear as multiplets (δ 2.76–3.24 ppm), while the benzyl ester group shows aromatic protons (δ 7.56–8.27 ppm) and a characteristic ester carbonyl signal at ~173 ppm in ¹³C NMR .

- IR spectroscopy : Ester C=O stretches at ~1723 cm⁻¹ and ketone C=O at ~1673 cm⁻¹ .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 436 for related derivatives) confirm molecular weight .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer: Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Multiplicity patterns distinguish cyclohexanone ring protons (e.g., axial vs. equatorial protons). Aromatic protons from the benzyl group appear as doublets (δ 7.5–8.3 ppm) .

- ¹³C NMR : Assignments for carbonyl carbons (ester at ~173 ppm, ketone at ~187 ppm) and quaternary carbons (e.g., aromatic carbons at ~135–147 ppm) .

- IR spectroscopy : Confirm ester (1723 cm⁻¹) and ketone (1673 cm⁻¹) functional groups. Absence of hydroxyl (~3500 cm⁻¹) or amine (~3300 cm⁻¹) peaks indicates purity .

- High-resolution MS (HRMS) : Validate molecular formula (e.g., m/z 436.1382 for C₂₄H₂₀N₂O₆) and detect impurities .

Advanced Research Questions

Q. How can enzymatic pathways involving 4-oxocyclohexanecarboxylate derivatives inform biotransformation experiments?

Methodological Answer: The enzyme 4-hydroxycyclohexanecarboxylate dehydrogenase (EC 1.1.1.112) catalyzes the reversible oxidation of trans-4-hydroxycyclohexanecarboxylate to 4-oxocyclohexanecarboxylate using NAD⁺ as a cofactor . Researchers can:

- Design kinetic assays to study substrate specificity by monitoring NADH production (absorbance at 340 nm).

- Use site-directed mutagenesis to engineer enzyme variants for enhanced activity or stereoselectivity.

- Apply stopped-flow spectroscopy to resolve transient intermediates in the catalytic cycle.

Q. What strategies optimize catalytic efficiency in multi-step syntheses using this compound?

Methodological Answer:

- Catalyst selection : Solid acid catalysts (e.g., ammonium cerium phosphate) improve esterification yields by reducing side reactions. Optimize catalyst loading (e.g., 5–10 mol%) via response surface methodology (RSM) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity of the ketone group for nucleophilic additions.

- Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation (e.g., enolate intermediates in aldol reactions) .

Q. How do researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals (e.g., cyclohexane ring protons) by correlating ¹H-¹H and ¹H-¹³C couplings .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT) -predicted values to validate structural assignments .

- Isotopic labeling : Introduce ¹³C or ²H labels at ambiguous positions to trace signal origins.

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., chair vs. boat conformations of the cyclohexanone ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.